Uniform 13C5 Labeling Confers a Definitive +5 Dalton Mass Shift for MS-Based Quantitation Compared to Unlabeled D-Ribose
D-[UL-13C5]Ribose is distinguished from its unlabeled counterpart (CAS 50-69-1) by a precisely defined +5 Dalton mass shift (M+5) arising from uniform 13C substitution at all five carbon positions. This characteristic is explicitly noted in technical specifications as a key differentiating feature for mass spectrometry applications . In contrast, unlabeled D-ribose yields no such mass shift and cannot serve as an isotopically distinct internal standard for accurate quantitation of ribose-containing analytes in complex biological matrices.
| Evidence Dimension | Mass Shift for MS Detection (Relative to Unlabeled) |
|---|---|
| Target Compound Data | +5 Da (M+5) |
| Comparator Or Baseline | Unlabeled D-Ribose: 0 Da |
| Quantified Difference | +5 Da mass increment |
| Conditions | As specified in vendor technical datasheets and validated in MS-based metabolomics workflows. |
Why This Matters
This unambiguous mass shift enables precise, interference-free quantitation of ribose and ribose-derived metabolites in complex biological samples using isotope dilution mass spectrometry, a capability unlabeled ribose cannot provide.
